molecular formula C16H20N6S B15217874 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine CAS No. 56964-88-6

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine

Cat. No.: B15217874
CAS No.: 56964-88-6
M. Wt: 328.4 g/mol
InChI Key: WCLIMBUMEQGCMH-UHFFFAOYSA-N
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Description

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is a synthetic purine derivative characterized by a branched 2-methylbutyl group at the N9 position and a pyridin-2-ylmethylthio substituent at the C6 position. This compound belongs to a class of modified purines designed to modulate biological targets such as kinases, receptors, or enzymes involved in nucleic acid metabolism.

Properties

CAS No.

56964-88-6

Molecular Formula

C16H20N6S

Molecular Weight

328.4 g/mol

IUPAC Name

9-(2-methylbutyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine

InChI

InChI=1S/C16H20N6S/c1-3-11(2)8-22-10-19-13-14(22)20-16(17)21-15(13)23-9-12-6-4-5-7-18-12/h4-7,10-11H,3,8-9H2,1-2H3,(H2,17,20,21)

InChI Key

WCLIMBUMEQGCMH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Core: Starting with a purine derivative, the 2-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Thioether Formation: The pyridin-2-ylmethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with pyridin-2-ylmethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity, and optimization of temperature, pressure, and solvent systems to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioether group to a thiol.

    Substitution: Nucleophilic substitution reactions at the purine core or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally analogous purine derivatives with variations in substituents at the N9 and C6 positions. Key differences in molecular features, synthetic routes, and inferred biological activities are summarized below:

Table 1: Structural and Functional Comparison of Purine Derivatives

Compound Name N9 Substituent C6 Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence Source
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine 2-Methylbutyl Pyridin-2-ylmethylthio 345.44 (calculated) Potential kinase inhibition; enhanced lipophilicity
9-Butyl-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine Butyl Pyridin-2-ylmethylthio 317.41 (C₁₃H₁₉N₅S) Similar to target compound but shorter alkyl chain; reduced lipophilicity
6-((2-Fluorobenzyl)thio)-9-(2-methylbutyl)-9H-purin-2-amine 2-Methylbutyl 2-Fluorobenzylthio 345.44 (C₁₇H₂₀FN₅S) Fluorine introduces electronegativity; possible enhanced target binding
6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine Propargyl Chloro 195.62 (C₈H₆ClN₅) Electrophilic chloro group for cross-coupling; used in kinase inhibitor synthesis
N-Cyclohexyl-9-hexyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine Hexyl 4-(Trifluoromethoxy)phenyl 479.54 (C₂₃H₂₉F₃N₆O) High hydrophobicity; antitumor activity reported in vitro

Key Observations :

N9 Substituent Effects :

  • The 2-methylbutyl group in the target compound provides intermediate lipophilicity compared to shorter (butyl) or longer (hexyl) chains. This balance may optimize cellular uptake without excessive metabolic instability .
  • Propargyl (C≡CH) substituents (e.g., in compound 5 from ) enable click chemistry modifications, a feature absent in the target compound.

C6 Substituent Diversity :

  • The pyridin-2-ylmethylthio group offers a nitrogen-rich aromatic system for target engagement, contrasting with the electron-withdrawing chloro group in compounds or the bulky trifluoromethoxyphenyl in derivatives .
  • Fluorobenzylthio analogs () highlight how halogenation can enhance binding affinity via polar interactions or steric effects .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of 2-aminopurine with 2-methylbutyl bromide, followed by thioether formation via nucleophilic substitution (similar to methods in and ) . In contrast, trifluoromethoxyphenyl-substituted purines () require palladium-catalyzed cross-coupling, increasing synthetic complexity .

Biological Implications :

  • While direct biological data for the target compound is lacking, analogs with pyridinylmethylthio groups () are hypothesized to target purine-binding enzymes due to their structural mimicry of adenine .
  • Compounds with trifluoromethoxyphenyl groups () demonstrate antitumor activity, suggesting that the target compound’s pyridinylthio moiety could be tuned for similar applications .

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